molecular formula C24H21ClN2OS B2638067 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 450351-22-1

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2638067
CAS No.: 450351-22-1
M. Wt: 420.96
InChI Key: HETUWGYBDCFOAC-UHFFFAOYSA-N
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Description

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a chlorobenzyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The chlorobenzyl group is then introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks a chlorobenzyl halide.

The final step involves the formation of the thioacetamide moiety. This can be achieved by reacting the indole derivative with a thioacetic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thioacetamide moiety to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted indole derivatives

Scientific Research Applications

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The indole core may interact with biological receptors, while the thioacetamide moiety could modulate enzyme activity or protein function. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-bromobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide
  • 2-((1-(2-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide
  • 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide

Uniqueness

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2OS/c1-17-10-12-19(13-11-17)26-24(28)16-29-23-15-27(22-9-5-3-7-20(22)23)14-18-6-2-4-8-21(18)25/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETUWGYBDCFOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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